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Introduction
The quantification of protease activity is fundamental in various fields, including biochemistry,

drug discovery, and diagnostics. A common method involves the use of chromogenic

substrates that release a colored product upon enzymatic cleavage. This application note

provides a detailed protocol for determining protease activity by monitoring the hydrolysis of the

synthetic peptide substrate, N-Succinyl-L-Alanyl-L-Alanyl-L-prolyl-L-glycine-p-nitroanilide (Suc-
Ala-Ala-Pro-Gly-pNA).

The principle of this assay is based on the enzymatic cleavage of the amide bond between the

glycine residue and the p-nitroaniline (pNA) moiety. The release of the yellow-colored pNA

results in an increase in absorbance, which can be monitored spectrophotometrically at 405-

410 nm.[1][2] The initial rate of pNA formation is directly proportional to the concentration of

active enzyme in the sample under conditions where the substrate is not limiting.[3][4] This

protocol outlines the necessary steps for reagent preparation, assay execution, and the

subsequent calculation of enzyme activity (U/mL) and specific activity (U/mg).
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Reaction Principle
The enzymatic reaction is illustrated below. A protease recognizes and cleaves the peptide

substrate, liberating a peptide fragment and the chromophore p-nitroaniline (pNA).

Suc-Ala-Ala-Pro-Gly-pNA
(Colorless Substrate)

Protease

Suc-Ala-Ala-Pro-Gly

+ H₂O

p-Nitroaniline (pNA)
(Yellow Product)

Click to download full resolution via product page

Caption: Enzymatic hydrolysis of the chromogenic substrate.

Materials and Reagents
Enzyme: Purified or partially purified protease sample.

Substrate: Suc-Ala-Ala-Pro-Gly-pNA

Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂ (or other buffer suitable for the

specific protease).

Solvent: Dimethyl sulfoxide (DMSO) for dissolving the substrate.[5]

Equipment:

UV/Vis Spectrophotometer (cuvette-based or microplate reader) capable of reading at 410

nm.

Temperature-controlled incubator or water bath (e.g., 37°C).[5]

Calibrated pipettes.
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Quartz cuvettes or 96-well clear, flat-bottom microplates.

Protein Quantification Assay: Bradford or BCA assay kit for determining the total protein

concentration of the enzyme sample.

Experimental Protocols
This protocol is designed for a total reaction volume of 1.0 mL in a standard 1 cm cuvette.

Volumes can be scaled down for use in a 96-well plate format (e.g., 200 µL total volume).

Reagent Preparation
Assay Buffer (50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂):

Dissolve 6.06 g of Tris base in 800 mL of deionized water.

Add 1.47 g of calcium chloride dihydrate.

Adjust the pH to 7.5 at the desired assay temperature (e.g., 37°C) using 1 M HCl.

Bring the final volume to 1 L with deionized water. Store at 4°C.

Substrate Stock Solution (20 mM):

Dissolve a precisely weighed amount of Suc-Ala-Ala-Pro-Gly-pNA in 100% DMSO to

make a 20 mM stock solution. For example, dissolve 11.2 mg in 1 mL of DMSO.

Store this stock solution in small aliquots at -20°C, protected from light.[2]

Enzyme Working Solution:

Thaw the enzyme sample on ice.

Dilute the enzyme sample in cold Assay Buffer to a concentration that provides a linear

rate of absorbance change of 0.01 to 0.1 absorbance units per minute. This concentration

must be determined empirically in preliminary experiments.

Assay Procedure (Kinetic Method)
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The following workflow outlines the steps for performing the enzymatic assay.

1. Prepare Reagents
(Buffer, Substrate, Enzyme)

2. Set up Reaction Mix
(Buffer + Substrate)

3. Pre-incubate Mix
at Assay Temperature (e.g., 37°C)

4. Initiate Reaction
(Add Enzyme Solution)

5. Measure Absorbance
(Kinetic read at 410 nm)

6. Determine Rate (ΔA/min)
from linear slope

7. Calculate Enzyme Activity
(U/mL and U/mg)

Click to download full resolution via product page

Caption: Workflow for the protease activity assay.

Set up the Spectrophotometer: Set the wavelength to 410 nm and the temperature to 37°C.
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Prepare Reaction Mix: In a 1 cm cuvette, add the following:

930 µL of Assay Buffer

50 µL of 20 mM Substrate Stock Solution (final concentration = 1 mM)

Blank Measurement: Add 20 µL of Assay Buffer (in place of enzyme) to the cuvette. Mix and

measure the background rate of substrate hydrolysis, which should be negligible.

Equilibrate: Place the cuvette in the spectrophotometer and allow it to equilibrate at 37°C for

5 minutes.

Initiate Reaction: Add 20 µL of the diluted Enzyme Working Solution to the cuvette. Mix

immediately by gently inverting the cuvette with parafilm or by pipetting up and down

carefully.

Record Data: Immediately start recording the absorbance at 410 nm every 15-30 seconds

for 5-10 minutes.

Data Presentation and Calculations
All quantitative parameters for the assay should be clearly documented.

Table 1: Summary of Experimental Parameters

Parameter Value Unit

Total Reaction Volume
(V_total)

1.0 mL

Enzyme Volume (V_enzyme) 0.02 mL

Path Length (l) 1.0 cm

Wavelength (λ) 410 nm

Temperature 37 °C

Final Substrate Concentration 1.0 mM

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12394010?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


| Molar Extinction Coefficient (ε) of pNA | 8,800 | M⁻¹cm⁻¹ |

Determine the Rate of Reaction (ΔA/min)
Plot the recorded absorbance (A₄₁₀) against time (minutes). Identify the linear portion of the

curve (initial velocity) and calculate the slope. This slope is the rate of reaction in ΔA/min.

Table 2: Example Raw Data

Time (min) Absorbance (A₄₁₀)

0.0 0.050

0.5 0.075

1.0 0.101

1.5 0.126

2.0 0.150

2.5 0.174

3.0 0.199

3.5 0.220

| 4.0 | 0.235 |

From the linear portion (e.g., 0.5 to 3.0 min), the calculated slope (ΔA/min) would be

approximately 0.0496.

Calculate Enzyme Activity
Enzyme activity is calculated using the Beer-Lambert law (A = εcl). One unit (U) of activity is

defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per

minute.[6]

Step 1: Convert ΔA/min to Moles/min Rate (mol/min) = (ΔA/min × V_total) / (ε × l)

Note: V_total must be in Liters for this step.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.researchgate.net/post/How-can-I-determine-protease-activity-from-the-absorbance-I-determined-from-the-reaction-with-the-substrate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12394010?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Rate = (0.0496 min⁻¹ × 0.001 L) / (8800 M⁻¹cm⁻¹ × 1 cm)

Rate = 5.636 × 10⁻⁹ mol/min

Step 2: Convert Moles/min to µmol/min (Units, U) Units (U) = Rate (mol/min) × 10⁶ µmol/mol

Units (U) = 5.636 × 10⁻⁹ mol/min × 10⁶ µmol/mol

Units (U) = 0.005636 U

Step 3: Calculate Volumetric Activity (U/mL) This is the activity present in the volume of enzyme

solution added to the assay. Activity (U/mL) = Units (U) / V_enzyme (mL)

Activity (U/mL) = 0.005636 U / 0.02 mL

Activity (U/mL) = 0.2818 U/mL (This is the activity of the diluted enzyme solution).

Combined Formula for Volumetric Activity (U/mL):

Activity (U/mL) = [(ΔA/min) × V_total (mL) × 1000] / [ε (M⁻¹cm⁻¹) × l (cm) × V_enzyme (mL)]

Note: The factor of 1000 converts the calculation into µmol/mL, which is equivalent to U/mL.

Calculate Specific Activity
Specific activity relates the enzyme's catalytic activity to the total amount of protein present,

providing a measure of enzyme purity.

Step 1: Determine Protein Concentration Measure the protein concentration of your undiluted

enzyme stock using a standard method (e.g., Bradford assay). Let's assume the concentration

is 0.5 mg/mL.

Step 2: Calculate Specific Activity (U/mg) Specific Activity (U/mg) = [Activity of undiluted

enzyme (U/mL)] / [Protein Concentration (mg/mL)]

First, account for the dilution factor used to prepare the working enzyme solution. If the

dilution factor was 10 (e.g., 10 µL of stock + 90 µL of buffer), the activity of the undiluted

stock is 0.2818 U/mL × 10 = 2.818 U/mL.
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Specific Activity = 2.818 U/mL / 0.5 mg/mL = 5.636 U/mg

Table 3: Summary of Calculated Results (Example)

Calculated Parameter Value Unit

Rate of Absorbance
Change (ΔA/min)

0.0496 A₄₁₀/min

Volumetric Activity (Diluted

Enzyme)
0.282 U/mL

| Specific Activity (Undiluted Enzyme) | 5.64 | U/mg |

Conclusion
This application note provides a robust and reproducible method for quantifying protease

activity using the chromogenic substrate Suc-Ala-Ala-Pro-Gly-pNA. Accurate determination of

the initial reaction velocity and the molar extinction coefficient of p-nitroaniline under the

specific assay conditions are critical for reliable results. By following this protocol, researchers

can effectively characterize enzyme kinetics, screen for inhibitors, and assess enzyme purity in

various research and development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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